molecular formula C7H6F3NO3S B8721997 4-Aminophenyl trifluoromethanesulfonate CAS No. 32578-29-3

4-Aminophenyl trifluoromethanesulfonate

Cat. No.: B8721997
CAS No.: 32578-29-3
M. Wt: 241.19 g/mol
InChI Key: AYYDIRTZCUFMDY-UHFFFAOYSA-N
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Description

4-Aminophenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H6F3NO3S and its molecular weight is 241.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

32578-29-3

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

(4-aminophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4H,11H2

InChI Key

AYYDIRTZCUFMDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4-(trifluoromethylsulfonyloxy)-1-nitrobenzene (27.1 grams; 0.10 mole) in 300 ml of ethanol was added dropwise to 94.8 grams of stannous chloride (0.5 mol; 5 equivalents) in 525 ml of concentrated HCl, at room temperature. The rate of addition was controlled to prevent the temperature of the reaction mixture from rising. The reaction mixture was stirred for 3 hours, 10N NaOH added until the pH was ~12, and extracted into ether. The ether extract was washed with water, dried over magnesium sulfate, and the ether evaporated to yield the desired 4-(trifluoromethylsulfonyloxy)aniline as a yellowish brown oil. Its identity was confirmed by NMR, MS, and elemental analysis, the last of which showed:
Quantity
27.1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
94.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
525 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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